![molecular formula C25H24ClN3O5 B2700661 5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 442650-08-0](/img/structure/B2700661.png)
5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved data .科学的研究の応用
Antifungal Applications
Quinoline derivatives, including the compound , have demonstrated antifungal properties . Researchers have explored their efficacy against various fungal pathogens, such as Candida species and Aspergillus. The compound’s mechanism of action may involve disrupting fungal cell membranes or interfering with essential metabolic pathways.
Antibacterial Potential
The quinoline moiety has been investigated for its antibacterial activity against Gram-positive and Gram-negative bacteria . Researchers have studied its effects on bacterial growth, biofilm formation, and resistance mechanisms. The compound’s structural features may contribute to its antibacterial properties.
Antiviral Studies
Quinoline-based compounds, including the one described, have shown promise as antiviral agents . Their activity against viruses such as herpes simplex virus (HSV), influenza, and human immunodeficiency virus (HIV) has been explored. Mechanisms of action may involve inhibition of viral enzymes or interference with viral replication.
Anticancer Investigations
The quinoline scaffold has attracted attention in cancer research due to its potential anticancer effects . Scientists have evaluated derivatives for their cytotoxicity against various cancer cell lines. The compound’s ability to induce apoptosis, inhibit cell proliferation, or target specific signaling pathways merits further exploration.
Malaria Treatment
Quinoline derivatives historically played a crucial role in treating malaria . While chloroquine (a related compound) was widely used, emerging resistance necessitates the search for novel antimalarial agents. Investigating the compound’s activity against Plasmodium species could provide valuable insights.
Cardiovascular Applications
Some quinoline-based compounds exhibit cardiovascular effects . Researchers have explored their impact on blood pressure regulation, vascular function, and cardiac health. Understanding their mechanisms of action may lead to novel therapeutic strategies.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O5/c1-33-21-12-16-11-17(25(26)27-18(16)14-22(21)34-2)20-13-19(15-7-4-3-5-8-15)28-29(20)23(30)9-6-10-24(31)32/h3-5,7-8,11-12,14,20H,6,9-10,13H2,1-2H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAWPDAIHUNHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]quinoline](/img/structure/B2700578.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2700580.png)
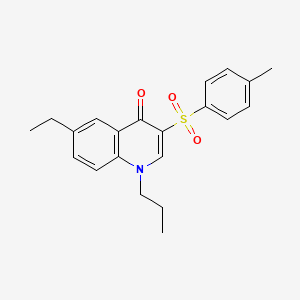
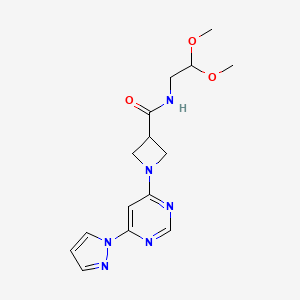
![4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2700584.png)
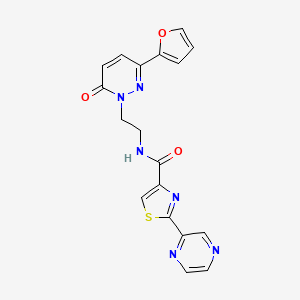
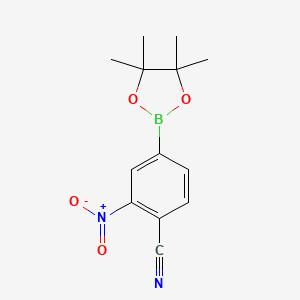
![2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2700587.png)
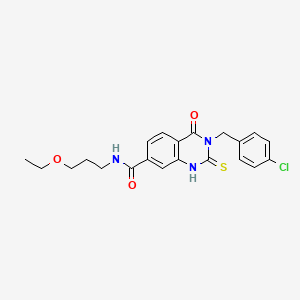
![3-Bromo-2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B2700591.png)
![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2700593.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2700598.png)
![4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2700599.png)
![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2700600.png)